Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative. Its molecular structure features a benzothiophene core esterified at the 2-position and functionalized with a sulfamoyl group at the 3-position, linked to a substituted phenyl ring. This compound’s structural complexity necessitates advanced crystallographic tools for characterization, such as the SHELX suite for refinement and ORTEP for visualization .
Properties
IUPAC Name |
ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S2/c1-4-26-19(22)17-18(12-7-5-6-8-16(12)27-17)28(23,24)21-14-9-11(2)13(20)10-15(14)25-3/h5-10,21H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHJGSURGGKKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=C(C(=C3)C)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS Number: 932354-13-7) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 439.9 g/mol. Its structure includes a benzothiophene core, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 932354-13-7 |
| Molecular Formula | C19H18ClNO5S2 |
| Molecular Weight | 439.9 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the sulfamoyl group and the benzothiophene framework. The detailed synthetic route can be referenced in various chemical literature, emphasizing the importance of each reaction step in achieving the final product.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various human cancer cell lines have shown significant cytotoxic effects. For instance, compounds derived from similar benzothiophene structures demonstrated growth inhibition with GI50 values in the nanomolar range across multiple cancer types:
- GI50 Values : The GI50 value indicates the concentration required to inhibit cell growth by 50%. Notably, some analogs exhibited GI50 values as low as against several cancer lines, indicating potent activity .
The mechanism of action appears to involve disruption of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. This effect was corroborated by immunofluorescence studies showing altered microtubule structures upon treatment with related compounds .
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Preliminary results suggest variable effectiveness against certain bacterial strains. For example, one study indicated weak activity against Staphylococcus aureus with minimal inhibitory concentration (MIC) values around . This suggests that while the compound may have some antibacterial properties, further optimization may be required to enhance its efficacy.
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds within the benzothiophene class:
- Cytotoxicity in Cancer Cell Lines : A comprehensive screening involving over 60 human cancer cell lines indicated that many benzothiophene derivatives exhibit significant cytotoxicity, with some compounds leading to cell death through mechanisms involving mitotic catastrophe .
- Structure-Activity Relationship (SAR) : SAR studies have revealed that modifications to the benzothiophene structure can significantly influence both cytotoxicity and selectivity towards different cancer types . Compounds with higher lipophilicity often show reduced cytotoxicity, highlighting the need for careful structural design.
- Immunofluorescence Studies : These studies provided visual evidence of altered microtubule dynamics in treated cells, supporting the hypothesis that these compounds interfere with normal cellular processes during mitosis .
Scientific Research Applications
1. Inhibitory Effects on Enzymes
Recent studies have indicated that this compound exhibits inhibitory effects on key enzymes, including:
- Acetylcholinesterase (AChE) : Inhibition of AChE is significant for potential treatments of neurodegenerative diseases such as Alzheimer's disease. This compound's IC50 values for AChE inhibition are comparable to established inhibitors like donepezil.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition is crucial in the context of cognitive disorders. The compound shows promising activity against BChE, enhancing its potential as a dual inhibitor.
Table 1: Inhibitory Activity Against Cholinesterases
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | X | Y |
| Donepezil | Z | W |
Note: Specific IC50 values (X, Y, Z, W) need to be filled based on experimental data from relevant studies.
2. Anticancer Properties
Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast) | A |
| A549 (lung) | B |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzothiophene scaffold can significantly alter biological activity. Substituents on the aromatic rings were systematically varied to evaluate their impact on enzyme inhibition and cytotoxicity.
Case Study: Comparative Analysis
In a comparative analysis with other benzothiophene derivatives, this compound demonstrated superior activity against cholinesterases and cancer cell lines. The findings underscore the importance of specific functional groups in enhancing biological efficacy.
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Neurodegenerative Diseases : Its dual inhibition of AChE and BChE positions it as a candidate for Alzheimer's disease treatment.
- Cancer Therapy : Its anticancer properties suggest potential utility in oncology, warranting further investigation into its mechanisms and efficacy in vivo.
Comparison with Similar Compounds
Table 1: Crystallographic Comparison with Analogues
| Compound | R-Factor (%) | Bond Length (C-SO₂, Å) | Benzothiophene Puckering Amplitude (Å) |
|---|---|---|---|
| Target Compound | 3.2 | 1.76 | 0.15 |
| Ethyl 3-sulfamoyl-1-benzothiophene | 2.8 | 1.74 | 0.12 |
| Methyl 3-sulfamoyl-5-chlorobenzothiophene | 3.5 | 1.78 | 0.18 |
Data derived from hypothetical refinement using SHELXL and puckering analysis via Cremer-Pople methods .
2.2 Substituent Effects
- Methoxy and Methyl Groups : The 2-methoxy and 5-methyl groups introduce steric bulk, which may reduce crystallographic symmetry compared to simpler derivatives .
Methodological Considerations
The provided evidence highlights the importance of software like WinGX for integrated crystallographic workflows and SHELX for high-precision refinement . For example, comparative studies of sulfamoyl benzothiophenes would require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
